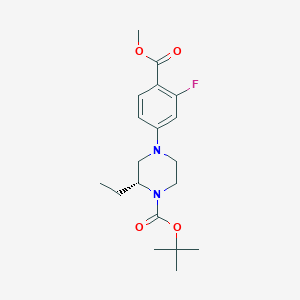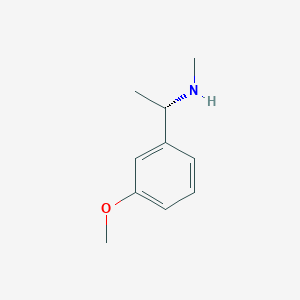
4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C13H10N2O4 It is a derivative of pyridine and contains both an amino group and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid can be achieved through several methods. One efficient synthetic approach involves the use of 1,2,4-triazine precursors. The process begins with the direct cyanation of 1,2,4-triazine 4-oxide to form a cyano derivative. This intermediate undergoes an aza-Diels–Alder reaction followed by hydrolysis of the cyano group in sulfuric acid to yield a monocarboxylic acid. Finally, oxidation with potassium permanganate produces the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicine: Investigated for its potential use in pharmaceuticals due to its structural properties.
Industry: Utilized in the preparation of advanced materials, including catalysts and electrochemical devices.
Mécanisme D'action
The mechanism of action of 4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid involves its ability to act as a ligand, forming complexes with metal ions. These complexes can exhibit various properties, such as catalytic activity or enhanced stability. The compound’s amino and carboxylic acid groups allow it to interact with different molecular targets, facilitating its use in diverse applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Pyridinedicarboxylic acid:
3,4-Pyridinedicarboxylic acid:
Uniqueness
4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid is unique due to the presence of both an amino group and carboxylic acid groups, which provide it with distinct reactivity and coordination properties. This makes it particularly useful in the synthesis of complex materials and in applications requiring specific molecular interactions.
Propriétés
Formule moléculaire |
C13H10N2O4 |
|---|---|
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c14-9-3-1-2-7(4-9)8-5-10(12(16)17)15-11(6-8)13(18)19/h1-6H,14H2,(H,16,17)(H,18,19) |
Clé InChI |
FXWFQAQXUDVIOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




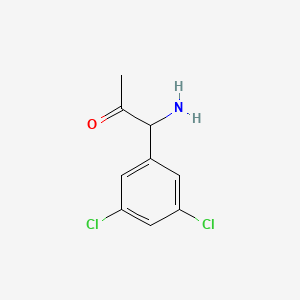
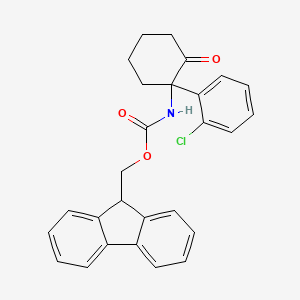
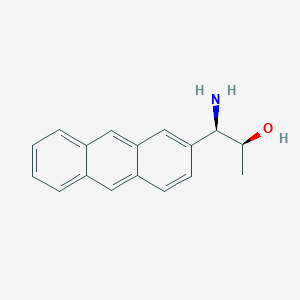

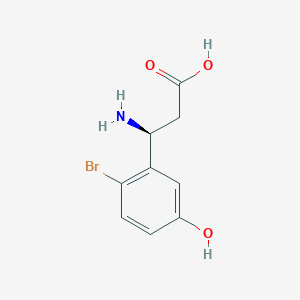
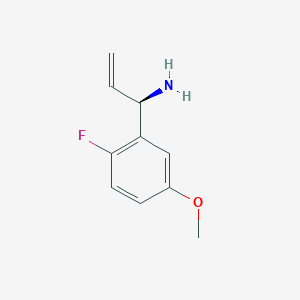
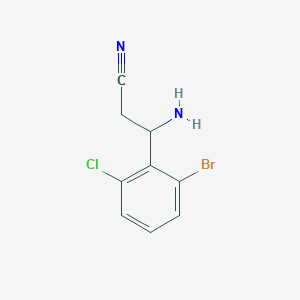
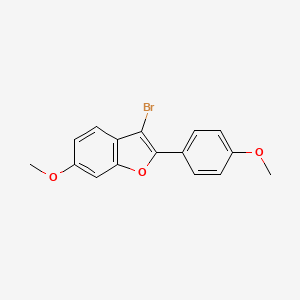
![5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13047358.png)
